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XLFG xyloglucan oligosaccharide DP10

Cat. No.: B1165474
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Description

Overview of Plant Cell Wall Polysaccharides and Hemicelluloses

The plant primary cell wall is a dynamic and complex structure, primarily composed of polysaccharides that provide mechanical strength and flexibility. fiveable.memdpi.com These polysaccharides include cellulose (B213188), hemicelluloses, and pectins, which form an intricate network. mdpi.comnumberanalytics.com Hemicelluloses are a heterogeneous group of polysaccharides that are structurally characterized by a β-(1→4)-linked backbone with an equatorial configuration. nih.gov Unlike cellulose, which is a linear, crystalline polymer of glucose, hemicelluloses have shorter, branched chains. wikipedia.org This group includes xyloglucans, xylans, mannans, and glucomannans. nih.gov

Xyloglucan (B1166014) is the most abundant hemicellulose in the primary cell walls of most dicotyledonous plants and some non-graminaceous monocots, constituting up to 20-25% of the wall's dry weight. nih.govoup.comuga.edu Its primary role is to interact with cellulose microfibrils, forming a load-bearing network. nih.govnih.gov The structural similarity of xyloglucan's β-(1,4)-glucan backbone to that of cellulose allows it to hydrogen-bond to the surface of cellulose microfibrils. oup.comannualreviews.orgwikipedia.org

This interaction is crucial for the integrity of the cell wall. fiveable.me It is widely believed that xyloglucan coats the cellulose microfibrils, tethering them together and preventing their aggregation, which contributes to the wall's strength and extensibility. nih.govnih.govnih.gov While this tethering model has been central to understanding cell wall mechanics, more recent research suggests a more nuanced role, with xyloglucan potentially being concentrated at specific "biomechanical hotspots" where microfibrils are in direct contact. oup.comnih.govresearchgate.net Some studies also indicate that pectins may have more extensive contact with cellulose surfaces than previously thought. oup.comnih.gov

Xyloglucans are found in all vascular plants, but their precise structure and abundance vary significantly across different species, tissues, and developmental stages. nih.govnih.govnih.gov The core structure consists of a β-(1,4)-glucan backbone substituted at the O-6 position of glucose residues with α-D-xylosyl units. oup.comoup.com These xylose residues can be further substituted with other sugars, leading to a wide diversity of side chains. mdpi.comresearchgate.net

The primary classification of xyloglucans is based on the pattern of xylose substitution along the glucan backbone. uga.edu

XXXG-type: Found in most dicots and non-graminaceous monocots, this type features a repeating unit where three consecutive glucose residues are substituted with xylose, followed by one unsubstituted glucose. uga.edunih.govuga.edu These xyloglucans are often further decorated with galactose and fucose. nih.gov

XXGG-type: Common in the Solanaceae family (e.g., tomato) and grasses, this type has a repeating pattern of two xylosylated glucose residues followed by two unsubstituted ones. oup.comuga.edufrontiersin.org

Grasses generally have a lower xyloglucan content (2-5%) compared to dicots and their xyloglucans typically lack the fucosylated galactose side chains found in other plant groups. oup.comoup.com The specific side chains present on the xyloglucan backbone are highly variable. For example, the storage xyloglucan in tamarind seeds lacks fucose, while xyloglucan from jojoba seeds contains it. nih.govuga.edu This structural diversity suggests that different xyloglucan structures have evolved to fulfill specific roles in different plant lineages and tissues. nih.govresearchgate.netfrontiersin.org

Defining Xyloglucan Oligosaccharides (XGOs)

Xyloglucan oligosaccharides (XGOs) are smaller fragments derived from the larger xyloglucan polymer. These oligosaccharides are not merely breakdown products but can function as biologically active signaling molecules.

XGOs are generated by the cleavage of the xyloglucan polymer's β-(1,4)-glucan backbone. This can be achieved through two primary methods:

Enzymatic Hydrolysis: This is the most common method for generating specific XGOs. Enzymes such as endo-1,4-β-glucanases (cellulases) or more specific xyloglucan endo-transglycosylases/hydrolases (XTHs) are used. uga.edunih.govnih.gov These enzymes typically cleave the glycosidic bonds of the unsubstituted glucose residues in the backbone. uga.edu For example, treating XXXG-type xyloglucans with an endoglucanase yields a characteristic set of oligosaccharides. uga.edunih.gov Further degradation of the side chains can be achieved with other specific glycoside hydrolases, such as α-xylosidases, β-galactosidases, and α-fucosidases, which remove sugar residues from the non-reducing end of the oligosaccharides. nih.gov

Chemical Hydrolysis: This method often involves the use of acids, such as trifluoroacetic acid (TFA), to break down the polysaccharide chains. nih.govyoutube.com While effective in depolymerization, acid hydrolysis is less specific than enzymatic methods and can lead to a more heterogeneous mixture of oligosaccharide products.

A standardized single-letter nomenclature system, proposed by Fry et al. (1993), is used to describe the structure of XGOs. researchgate.netuga.edu Each letter represents a specific substituted or unsubstituted glucose residue in the backbone, read from the non-reducing to the reducing end. uga.edued.ac.uk

Code LetterStructure Represented
G An unsubstituted β-D-glucosyl residue.
X A β-D-glucosyl residue with an α-D-xylopyranosyl-(1→6) side chain.
L A β-D-glucosyl residue with a β-D-galactopyranosyl-(1→2)-α-D-xylopyranosyl-(1→6) side chain.
F A β-D-glucosyl residue with an α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranosyl-(1→6) side chain.

XLFG Xyloglucan Oligosaccharide DP10

The compound XLFG is a well-characterized fucosylated oligosaccharide. The "DP10" designation indicates it is a decasaccharide, meaning it is a polymer composed of ten sugar units. vulcanchem.com Its structure consists of a four-sugar (tetrasaccharide) backbone of β-1,4-linked glucose, with specific side chains attached as defined by the nomenclature. The sequence XLFG describes a specific arrangement of these side chains along the glucan backbone. nih.gov This oligosaccharide is a common product of the enzymatic digestion of xyloglucans from many dicot species, such as those from Arabidopsis. nih.govfrontiersin.org

Chemical Properties of this compound
PropertyValue/Description
Molecular FormulaC₅₇H₉₆O₄₇ nih.gov
Molecular Weight1533.3 g/mol nih.gov
Core StructureA decasaccharide with a β-1,4-linked glucan backbone substituted with xylose, galactose, and fucose residues in the XLFG arrangement. vulcanchem.com

Historical Context of Xyloglucan Oligosaccharide Research as Bioregulators

The study of xyloglucans began with their identification as storage polysaccharides, known as "amyloids," in the seeds of plants like tamarind due to their blue-staining reaction with iodine. annualreviews.org In the early 1970s, xyloglucan was identified as a key structural component of the primary cell wall in sycamore cell cultures by the Albersheim group. annualreviews.orgoup.com This led to the development of the widely accepted "tethered network" model of the primary cell wall, which positioned xyloglucan as a central element in controlling cell wall extensibility and plant growth. oup.comnih.gov

A significant shift in understanding occurred with the discovery that specific oligosaccharides derived from cell wall polymers could act as potent biological regulators, a concept termed "oligosaccharins." oup.com Research demonstrated that a fucose-containing xyloglucan nonasaccharide (XXFG) could inhibit auxin-stimulated growth in pea stems at very low concentrations. oup.com This established that XGOs were not just structural fragments but could also function as signaling molecules, influencing plant growth and development. This dual role of xyloglucan—as a major structural polymer and as a source of bioregulatory oligosaccharides—has made it a subject of considerable research interest. oup.comannualreviews.org

Side Chain Addition and Branching Mechanisms

Once the glucan backbone is synthesized, it is decorated with various side chains, a process that is critical for the function of xyloglucan. This decoration is a stepwise process involving several specific glycosyltransferases.

The defining feature of xyloglucan is the presence of α-D-xylose residues attached to the glucose backbone. This xylosylation is catalyzed by xyloglucan xylosyltransferases (XXTs), which are members of the GT34 family. nih.gov In Arabidopsis, five XXTs (XXT1, XXT2, XXT3, XXT4, and XXT5) are involved in this process. frontiersin.orgnih.gov These enzymes transfer xylose from the nucleotide sugar donor UDP-xylose to the glucan backbone. researchgate.net

Studies on Arabidopsis mutants have revealed the critical roles of these enzymes. A double mutant, xxt1 xxt2, lacks detectable xyloglucan, indicating that XXT1 and XXT2 are responsible for the majority of xylosylation and are essential for the formation of the polysaccharide. nih.gov XXT5 also plays a significant role in this process. erdogan.edu.tr It is proposed that these enzymes, along with CSLC4, form a multiprotein complex within the Golgi to ensure the efficient and coordinated synthesis of the xylosylated glucan backbone. researchgate.netnih.gov While XXT1 and XXT2 are thought to initiate the xylosylation to create a "GXXG" repeat, XXT3, XXT4, and XXT5 are essential for adding the third xylosyl residue to produce the "XXXG" motif commonly found in Arabidopsis. nih.govosti.gov

The xylosyl residues are attached to the C6 position of the glucosyl units in the backbone via an α-1,6-glycosidic linkage. frontiersin.org This specific linkage is a hallmark of xyloglucan structure and is critical for the subsequent addition of other sugar residues. The XXT enzymes exhibit remarkable specificity for both the sugar donor (UDP-xylose) and the acceptor (the glucan backbone), ensuring the correct positioning and linkage of the xylosyl residues. nih.gov

Following xylosylation, the side chains can be further elongated by the addition of galactose residues. This galactosylation is carried out by specific xyloglucan galactosyltransferases. In Arabidopsis, two key enzymes have been identified: XLT2 (XYLOGLUCAN L-SIDE CHAIN GALACTOSYLTRANSFERASE2) and MUR3 (MURUS3). frontiersin.orgoup.com Both are members of the CAZy GT family 47. frontiersin.org

The two galactosyltransferases have distinct specificities. XLT2 is responsible for adding galactose to the second xylose residue of the XXXG subunit, forming an "XLXG" structure. frontiersin.orgnih.gov In contrast, MUR3 adds galactose to the third xylose residue, the one adjacent to the unbranched glucose, resulting in an "XXLG" subunit. frontiersin.orgnih.gov The galactose added by MUR3 can be further modified by the addition of fucose, leading to the formation of the "XLFG" subunit. nih.gov

Enzyme Function Substrate Specificity Resulting Structure
XLT2 Adds galactose to xyloglucan side chains. frontiersin.orgoup.comTransfers galactose to the second xylose residue of the XXXG motif. frontiersin.orgnih.govForms the "L" side chain in the second position (e.g., XLXG). frontiersin.org
MUR3 Adds galactose to xyloglucan side chains. frontiersin.orgoup.comTransfers galactose to the third xylose residue of the XXXG motif. frontiersin.orgnih.govForms the "L" side chain in the third position (e.g., XXLG), which is a prerequisite for fucosylation. nih.gov

Fucosylation by Xyloglucan Fucosyltransferases (e.g., FUT1)

The final step in the biosynthesis of the characteristic XLFG subunit is the addition of a fucose (Fuc) residue. nih.gov This reaction is catalyzed by a xyloglucan-specific α-1,2-fucosyltransferase, with FUT1 being the primary enzyme responsible for this modification in Arabidopsis. oup.comnih.govnih.gov FUT1 is a member of the GT37 family and utilizes GDP-fucose as the sugar donor substrate to append the terminal fucose residue onto the galactose of the side chain. nih.govfrontiersin.orgnih.gov The complete loss of fucosylated xyloglucan in FUT1 knockout mutants indicates that this single gene is responsible for this specific fucosyltransferase activity in Arabidopsis. frontiersin.org

The action of FUT1 is exceptionally specific. Structural and biochemical studies have shown that FUT1 selectively transfers a fucose molecule to the O2 position of a terminal galactosyl residue on the xyloglucan side chain. nih.gov Specifically, it acts on the galactose residue of the third side chain in an XLLG acceptor oligosaccharide. nih.gov The resulting glycosidic bond is an α-1,2 linkage, leading to the formation of the α-L-Fuc-(1→2)-β-D-Gal- motif that defines the "F" in the XLFG nomenclature. frontiersin.orgnih.gov

Acetylation Mechanisms

O-acetylation is another significant modification of xyloglucan, adding to its structural diversity. frontiersin.org In the XXXG-type xyloglucan found in Arabidopsis, acetyl groups are found on the galactose residues of the side chains. nih.govnih.gov The biochemical mechanism for this modification involves the transfer of an acetyl group from acetyl-CoA within the Golgi lumen to the polysaccharide. oup.com This process is mediated by specific O-acetyltransferases, which are classified into three main families: Trichome-Birefringence-Like (TBL), Reduced-Wall-O-Acetylation (RWA), and a family represented by Altered Xyloglucan 9 (AXY9). frontiersin.orgnih.gov

For the specific O-acetylation of galactose in Arabidopsis xyloglucan, two proteins, AXY4 and AXY4L, have been identified as crucial. nih.gov These proteins contain both a TBL domain and a Domain of Unknown Function 231 (DUF231). oup.com Genetic studies show that loss-of-function mutants for AXY4 result in a complete absence of O-acetyl substituents on xyloglucan in most tissues. oup.com The acetylation occurs predominantly as 6-O-monoacetylation of the galactose residues. nih.gov

Genetic Regulation of Xyloglucan Biosynthetic Enzymes

The synthesis of a complex polymer like xyloglucan requires tight regulation at the genetic level to ensure the correct expression and coordination of the numerous enzymes involved. This regulation dictates the final structure of the xyloglucan polymer, which can vary between different plant species, tissues, and developmental stages. nih.gov

Gene Families and Isoform Expression Patterns

The enzymes responsible for xyloglucan biosynthesis are encoded by multigene families, allowing for differential expression and functional specialization. Key gene families include:

Cellulose Synthase-Like C (CSLC): Members of this family, such as CSLC4, CSLC5, and CSLC6, are responsible for synthesizing the β-(1→4)-glucan backbone. frontiersin.orgnih.govfrontiersin.org

Xylosyltransferases (XXT): In Arabidopsis, this family includes XXT1, XXT2, and XXT5, which catalyze the addition of α-(1→6)-linked xylose residues to the glucan backbone. oup.comnih.govchinbullbotany.com

Galactosyltransferases (GalT): The MUR3 and XLT2 genes encode the enzymes that add galactose to the xylose side chains. oup.comnih.gov

Fucosyltransferase (FUT): The FUT1 gene encodes the enzyme for terminal fucosylation. oup.comnih.gov

Acetyltransferases: Genes such as AXY4 and AXY4L are responsible for the O-acetylation of galactose residues. nih.gov

The expression of different isoforms from these families varies significantly across plant tissues. For instance, CSLC4 and CSLC5 show high expression in most vegetative tissues, whereas the expression of CSLC6 and CSLC12 is more restricted to flowers and seeds, suggesting specialized roles for these isoforms during development. frontiersin.orgnih.gov Similarly, the xyloglucan endotransglucosylase/hydrolase (XTH) gene family, involved in cell wall modification, shows differential expression in response to various hormones and environmental cues. oup.comnih.gov

Properties

Molecular Formula

C40H70O33

Synonyms

C57H96O47

Origin of Product

United States

Enzymatic Processing and Remodeling of Xyloglucan and Xyloglucan Oligosaccharides

Xyloglucan (B1166014) Endotransglucosylase/Hydrolase (XTH) Activity

Xyloglucan Endotransglucosylase/Hydrolases (XTHs) are a family of plant-specific enzymes that play a central role in the modification of the xyloglucan-cellulose framework. oup.comnih.gov These enzymes belong to the glycoside hydrolase family 16 (GH16) and are responsible for the cleavage and, in many cases, the re-ligation of xyloglucan polymer backbones. mdpi.comnih.govnih.gov This activity allows for the restructuring of the cell wall, which is essential for growth and developmental processes. oup.complos.org XTHs have been implicated in both the loosening of the cell wall to permit cell expansion and the strengthening of the wall by integrating new xyloglucan chains. nih.govnih.gov

The XTH family of proteins encompasses two distinct types of catalytic activities that have significantly different impacts on xyloglucan structure: xyloglucan endotransglycosylase (XET) and xyloglucan endohydrolase (XEH). oup.comnih.govmdpi.com

Xyloglucan Endotransglycosylase (XET) (EC 2.4.1.207) activity involves the internal cleavage of a xyloglucan polymer chain and the subsequent transfer of the newly generated donor segment to the non-reducing end of an acceptor molecule, which is typically another xyloglucan chain or a xyloglucan oligosaccharide (XGO). nih.govmdpi.comebi.ac.uk This process results in the molecular grafting of xyloglucan chains, modifying the cell wall network without causing a net degradation of the polymer. nih.govnih.gov

Xyloglucan Endohydrolase (XEH) (EC 3.2.1.151) activity involves the hydrolysis of the β-1,4-glycosidic bonds in the xyloglucan backbone. nih.govebi.ac.uk Unlike XET, which re-forms a glycosidic bond, XEH uses a water molecule as the acceptor, leading to the irreversible shortening of xyloglucan chains. nih.govoup.com This hydrolytic action contributes to the loosening of the cell wall, a process important in phenomena like fruit ripening and seed germination. mdpi.com

While some XTH proteins exhibit exclusively one activity (either XET or XEH), others can display both. nih.govnih.gov The specific function of an individual XTH protein is critical to its physiological role, determining whether it contributes to cell wall integration and strengthening or to its disassembly. nih.gov For instance, XTH31 in Arabidopsis has been shown to have high XEH activity but low XET activity in vitro. nih.gov

The catalytic mechanism of XET involves a two-step transglycosylation process. nih.govresearchgate.net First, the enzyme binds to a xyloglucan polymer (the donor substrate) and cleaves a β-1,4-glucosidic bond in its backbone. nih.gov This leads to the formation of a covalent enzyme-substrate intermediate. nih.gov In the second step, the enzyme transfers the xyloglucan fragment to an acceptor molecule, which can be the non-reducing end of another xyloglucan polymer or a xyloglucan oligosaccharide (XGO). nih.govnih.gov This transfer results in the formation of a new β-1,4-glycosidic bond, effectively rejoining the chains and releasing the enzyme. nih.gov This cutting and pasting action allows for the dynamic rearrangement of the xyloglucan network, which can either loosen the cell wall to allow for turgor-driven expansion or integrate newly synthesized xyloglucans to strengthen the wall. nih.govplos.org

XET enzymes recognize both xyloglucan polymers and xyloglucan-derived oligosaccharides (XGOs) as substrates. nih.gov The primary donor substrate is the polymeric form of xyloglucan found within the cell wall. nih.gov The acceptor substrates can be either other xyloglucan polymers or soluble XGOs. nih.govnih.gov

The specificity for acceptor substrates can vary among different XET isoforms. nih.gov Oligosaccharides like XLFG xyloglucan oligosaccharide DP10 serve as representative acceptor molecules in assays for XET activity. The structure of these oligosaccharides, including the degree of galactosylation, can influence their effectiveness as acceptor substrates. nih.gov While some XETs, such as PttXET16A from poplar, are highly specific and exclusively recognize xyloglucan-derived substrates, other isoforms can exhibit broader specificity, a phenomenon known as hetero-transglycosylation. nih.govnih.govnih.gov This allows them to use other polysaccharides as acceptor substrates, although xyloglucan remains the preferred donor. nih.gov

XTHs are encoded by large multigene families in all land plants, indicating their fundamental importance and the need for diverse functions throughout the plant's life cycle. plos.orgnih.govnih.gov The size of the XTH gene family varies considerably between plant species.

Plant SpeciesNumber of XTH Genes
Arabidopsis thaliana33 mdpi.comnih.govmdpi.com
Oryza sativa (Rice)29 mdpi.commdpi.com
Populus trichocarpa (Poplar)38-43 mdpi.commdpi.com
Glycine max (Soybean)61 mdpi.commdpi.com
Solanum lycopersicum (Tomato)25-37 mdpi.comnih.gov
Triticum aestivum (Wheat)>57 mdpi.com
Boehmeria nivea (Ramie)19 researchgate.net
Manihot esculenta (Cassava)37 mdpi.com

This table provides an overview of the number of XTH genes identified in the genomes of various plant species.

This diversity of isoforms allows for precise spatial and temporal regulation of cell wall modifications in response to developmental cues and environmental signals. nih.govoup.com

Phylogenetic analyses of the extensive XTH gene family have led to their classification into several distinct groups or subfamilies. nih.govoup.com Initially, they were divided into three major groups (I, II, and III). oup.commdpi.com More recent and detailed analyses, incorporating a larger number of sequences, have refined this classification, often subdividing Group III into III-A and III-B. nih.govmdpi.commdpi.comresearchgate.net

XTH GroupPredominant Activity
Group I/IIXyloglucan Endotransglycosylase (XET) mdpi.comresearchgate.net
Group III-AXyloglucan Endohydrolase (XEH) nih.govmdpi.comresearchgate.net
Group III-BXyloglucan Endotransglycosylase (XET) mdpi.comresearchgate.net
Ancestral GroupA small outlying group near the root of the phylogenetic tree mdpi.com

This table shows the general catalytic activities associated with the main phylogenetic groups of XTH proteins.

Evolutionary studies suggest that Group I is likely the original XTH subfamily and that XEH activity may have evolved as a "gain of function" from an ancestral XET. nih.gov The expansion and diversification of the XTH family are thought to be driven primarily by duplication events, particularly segmental duplication. mdpi.com The evolutionary history of XTHs has been traced back to bacterial enzymes, highlighting a deep evolutionary origin for these crucial cell wall-modifying proteins. oup.com

The large number of XTH genes within a single plant species is explained by their remarkably diverse and distinct expression patterns. nih.govoup.com Individual XTH genes are expressed in specific tissues and at particular developmental stages, from seed germination to flowering and fruit ripening. mdpi.comnih.gov For example, studies in Arabidopsis have shown that different XTH genes are expressed in various root tissues and developmental zones, such as the elongation and differentiation zones. oup.com

This differential expression is not only tissue-specific but also responsive to a wide range of stimuli, including plant hormones (like auxin, gibberellins, and abscisic acid) and abiotic stresses (such as drought, salinity, and temperature changes). oup.comnih.govmdpi.comfrontiersin.org For instance, the expression of various XTH genes in mulberry, cassava, and pepper has been shown to be modulated by salt stress, osmotic stress, and hormonal treatments. mdpi.comnih.govfrontiersin.org This complex regulation allows plants to fine-tune cell wall properties in response to both internal developmental programs and external environmental conditions. nih.govmdpi.com The extensive overlap in the expression patterns of different XTHs suggests that they may also act in combination to control the characteristics of the cell wall in specific organs or tissues. nih.gov

Conserved Catalytic Motifs and Protein Structure of XTHs

Xyloglucan endotransglucosylase/hydrolases (XTHs) are key enzymes that remodel the xyloglucan network in the plant cell wall. nih.gov They belong to the glycoside hydrolase family 16 (GH16) and possess a unique protein structure tailored for their dual potential functions: xyloglucan endotransglucosylase (XET) activity, which cleaves and re-joins xyloglucan chains, and xyloglucan endohydrolase (XEH) activity, which only cleaves the polysaccharide backbone. nih.govmdpi.com

Glycosidases Involved in Xyloglucan Oligosaccharide Modification

The side chains of xyloglucan are subject to modification by various exo-acting glycosidases, which remove terminal sugar residues. This "trimming" process can alter the physical properties of xyloglucan and its interaction with other cell wall components. mdpi.com

α-Fucosidases are enzymes that specifically cleave α-L-fucosyl residues from the non-reducing ends of oligosaccharides. In Arabidopsis thaliana, an apoplastic α-fucosidase encoded by the AXY8 gene (also known as FUC95A) plays a major role in xyloglucan metabolism. nih.govresearcher.life This enzyme acts on fucosylated xyloglucan oligosaccharides in the cell wall. nih.govnih.gov Genetic studies have shown that mutants lacking functional AXY8 (axy8 mutants) exhibit a significant increase in the fucosylation of their xyloglucan. nih.govresearcher.life This indicates that AXY8 is responsible for trimming fucose residues from the xyloglucan polymer in vivo, contributing to the structural heterogeneity of the polysaccharide in the cell wall. nih.gov

β-Galactosidases remove terminal β-galactosyl residues. The enzyme AtBGAL10 has been identified as the primary β-galactosidase responsible for acting on xyloglucan in Arabidopsis. nih.gov It hydrolyzes the β-1,2-linked galactose residues from the xylose units of the side chains. oup.com Disruption of the BGAL10 gene leads to a significant alteration in xyloglucan structure, characterized by the accumulation of unusual xyloglucan subunits that retain their galactose residues, such as GLG and GLLG. nih.gov This blockage in the removal of galactose is associated with growth defects, highlighting the importance of this enzymatic modification for normal plant development. nih.gov

α-Xylosidases catalyze the removal of α-1,6-linked xylose residues from the glucan backbone of xyloglucan and its oligosaccharides. oup.com In Arabidopsis, the α-xylosidase encoded by the XYL1 gene (also known as TRG1) is a limiting enzyme in the degradation of xyloglucan oligosaccharides (XGOs). nih.gov Loss-of-function mutations in this gene result in the over-accumulation of free XGOs in actively growing tissues. nih.govnih.gov The enzyme acts by cleaving the xylosyl residue from the non-reducing end of the oligosaccharide. nih.gov This activity is crucial for xyloglucan remodeling and maintaining the mechanical integrity of the primary cell wall during cell expansion and seed germination. nih.govnih.gov

Table 1: Key Plant Glycosidases in Xyloglucan Oligosaccharide Modification

Enzyme ClassExample Enzyme (Gene)Substrate LinkageFunctionMutant Phenotype
α-Fucosidase AXY8 (FUC95A)α-1,2-fucoseRemoves fucose from galactose on xyloglucan side chains. nih.govIncreased xyloglucan fucosylation. nih.govresearcher.life
β-Galactosidase BGAL10β-1,2-galactoseRemoves galactose from xylose on xyloglucan side chains. nih.govoup.comAccumulation of unusual galactosylated subunits (GLG, GLLG); growth defects. nih.gov
α-Xylosidase XYL1 (TRG1)α-1,6-xyloseRemoves xylose directly from the glucan backbone of XGOs. nih.govOver-accumulation of free xyloglucan oligosaccharides (XGOs). nih.govnih.gov

Degradation by Microbial and Gut Bacterial Hydrolases

Xyloglucan is a significant component of dietary fiber and is degraded by the enzymatic machinery of various microorganisms, including fungi and gut bacteria. mdpi.comnih.gov These organisms secrete a range of glycoside hydrolases to deconstruct the complex polysaccharide into monosaccharides for energy. mdpi.com

The complete breakdown of xyloglucan oligosaccharides requires the synergistic action of multiple enzymes. mdpi.com For instance, the thermophilic archaeon Saccharolobus solfataricus utilizes a combination of a β-gluco-/β-galactosidase, an α-fucosidase, and an α-xylosidase to release monosaccharides from XGOs. mdpi.comnih.gov Fungi, such as Aspergillus oryzae, produce both extracellular and intracellular α-xylosidases, along with β-glucosidases, to degrade XGOs through different pathways. researchgate.net

In the human gut, bacteria from the genus Bacteroides, such as Bacteroides ovatus, possess specialized gene clusters known as xyloglucan utilization loci (XyGULs). nih.gov These loci encode a suite of enzymes, including endo-xyloglucanases that break down the polymer into smaller oligosaccharides, and various exo-glycosidases that are imported into the periplasm to disassemble the XGOs into simple sugars. nih.govbohrium.com This efficient degradation system allows these beneficial gut bacteria to utilize xyloglucan as a nutrient source. nih.gov

Table 2: Examples of Microbial Hydrolases in Xyloglucan Degradation

OrganismEnzyme ClassFunction in Xyloglucan Degradation
Saccharolobus solfataricus α-Fucosidase (GH29), β-Galactosidase (GH1), α-Xylosidase (GH31)Synergistic removal of fucose, galactose, and xylose side chains from XGOs. mdpi.comnih.gov
Aspergillus oryzae α-Xylosidases (AxyA, AxyB), β-GlucosidasesCleavage of xylose side chains and glucose from the backbone of XGOs. nih.govresearchgate.net
Bacteroides ovatus Endo-xyloglucanases, Exo-glycosidases (e.g., α-arabinofuranosidases)Extracellular cleavage of xyloglucan and periplasmic disassembly of imported XGOs. nih.gov

Structural Elucidation and Analytical Methodologies for Xyloglucan Oligosaccharides

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D ¹H-NMR)

One-dimensional proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful, non-destructive technique for the primary structural analysis of xyloglucan (B1166014) oligosaccharides. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and integral intensities of the proton signals, detailed information about the monosaccharide composition, anomeric configurations (α or β), and linkage positions can be obtained.

For xyloglucan oligosaccharides, the anomeric proton signals (H-1) are particularly informative as they resonate in a relatively uncongested region of the spectrum (typically between 4.5 and 5.5 ppm) and are sensitive to the local electronic environment, which is influenced by the type of sugar residue and its linkages. nih.gov For instance, the ¹H-NMR spectrum of a mixture of xyloglucan oligosaccharides will show distinct anomeric signals for the different glucose units in the backbone and the various side-chain residues. The presence of fucose in an XLFG-type oligosaccharide introduces a characteristic signal for its anomeric proton.

Detailed analysis of ¹H-NMR spectra of various xyloglucan oligosaccharides has allowed for the establishment of correlations between specific structural features and their corresponding chemical shifts. These correlations are instrumental in identifying the structure of unknown xyloglucan fragments. To enhance spectral resolution and simplify the complex spectra of these oligosaccharides, they are often reduced to their corresponding alditols, which eliminates the anomeric signals of the reducing-end glucose residue. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Anomeric Protons in Fucosylated Xyloglucan-Derived Oligosaccharides

ResidueLinkageChemical Shift (ppm)
α-L-FucosylTerminal~5.12
β-D-GalactosylLinked to Xylose~4.57
α-D-XylosylLinked to Glucose~4.9 - 5.2
β-D-GlucosylBackbone (internal)~4.5 - 4.7
β-D-GlucosylBackbone (reducing end, α-anomer)~5.22
β-D-GlucosylBackbone (reducing end, β-anomer)~4.65

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and the specific structure of the oligosaccharide.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the structural analysis of xyloglucan oligosaccharides, providing precise information on molecular weight and sequence. Various MS ionization and fragmentation methods are employed to tackle the complexity of these molecules.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of large, non-volatile molecules like oligosaccharides into the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for sequencing oligosaccharides. nih.gov In an ESI-MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of the XLFG oligosaccharide) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the sequence of monosaccharide units.

The fragmentation of fucosylated xyloglucan oligosaccharides in ESI-MS/MS typically involves glycosidic bond cleavages, leading to the formation of B, C, Y, and Z ions according to the established nomenclature. The loss of the terminal fucose residue is often a prominent fragmentation pathway due to the relative lability of the fucosyl linkage. Subsequent fragmentations of the remaining structure can then be used to deduce the sequence of the galactose, xylose, and glucose units. biorxiv.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for the analysis of oligosaccharides. nih.gov In MALDI-TOF MS, the oligosaccharide is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte. This technique is particularly useful for obtaining the molecular weight of the oligosaccharide with high accuracy.

For structural sequencing, MALDI-TOF can be coupled with post-source decay (PSD) fragmentation. In PSD, the ions generated by the laser pulse fragment spontaneously in the flight tube. By analyzing the resulting fragment ions, the sequence of the oligosaccharide can be determined. A key observation in the PSD fragmentation of fucosylated xyloglucan oligosaccharides is the predominant loss of the fucose residue as the initial fragmentation event. nih.gov This indicates that the fucosyl linkage is significantly weaker than other glycosidic bonds in the molecule under MALDI-PSD conditions. The fragment ion resulting from the fucose loss can then be treated as a pseudo-precursor ion, and its subsequent fragmentation provides structural information about the underlying galactoxyloglucan backbone.

Table 2: Representative m/z Values for Precursor and Fragment Ions of a Fucosylated Xyloglucan Oligosaccharide (e.g., XLFG-type) in MALDI-TOF MS with PSD

IonDescriptionRepresentative m/z
[M+Na]⁺Sodiated molecular ione.g., ~1555 for a DP10 XLFG
[M-Fuc+Na]⁺Loss of a fucose residue~1409
[M-Fuc-Gal+Na]⁺Loss of fucose and galactose~1247
[M-Fuc-Gal-Xyl+Na]⁺Loss of fucose, galactose, and xylose~1115

Note: The exact m/z values will depend on the specific composition and structure of the oligosaccharide.

Fast-atom bombardment mass spectrometry (FAB-MS) is an older soft ionization technique that has also been successfully applied to the structural analysis of xyloglucan oligosaccharides. researchgate.net In FAB-MS, the sample is dissolved in a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). This process leads to the desorption and ionization of the analyte molecules.

Similar to other MS techniques, FAB-MS provides molecular weight information. When combined with tandem mass spectrometry (MS/MS), it can be used for sequencing. The fragmentation patterns observed in FAB-MS are also dominated by glycosidic bond cleavages, allowing for the determination of the monosaccharide sequence. researchgate.netnih.gov

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of individual xyloglucan oligosaccharides from complex mixtures, which are often generated by enzymatic digestion of the parent xyloglucan polysaccharide. High-performance anion-exchange chromatography (HPAEC) is a particularly powerful method for this purpose.

HPAEC coupled with pulsed amperometric detection (PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates. The separation is based on the weak acidity of the hydroxyl groups of the carbohydrates, which allows them to be retained on a strong anion-exchange column under high pH conditions. The elution order of the oligosaccharides is influenced by their size, composition, and linkage structure. This technique can effectively separate complex mixtures of xyloglucan oligosaccharides, including isomers, allowing for their quantification and collection for further structural analysis by NMR or MS.

High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the detailed analysis of carbohydrates, including complex xyloglucan oligosaccharides (XyGOs). This method offers high-resolution separation and sensitive, direct detection without the need for derivatization. nih.govacs.org

HPAEC separates carbohydrates based on the oxyanion-forming capabilities of their hydroxyl groups under high pH conditions. researchgate.net The varying pKa values of the sugar hydroxyls lead to different degrees of anionic character, allowing for separation on a strong anion-exchange stationary phase. Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold working electrode. nih.gov

Research has demonstrated the efficacy of HPAEC-PAD in resolving complex mixtures of XyGOs. A method was developed to rapidly identify six common xyloglucan oligosaccharide units, including XXXG, XLXG, XXLG, XLLG, XXFG, and XLFG, by HPAEC-PAD. nih.gov This involved analyzing the oligosaccharides before and after digestion with a specific enzyme, isoprimeverose-producing oligoxyloglucan hydrolase. nih.gov The purity of commercially available XLFG xyloglucan oligosaccharide (DP10) is often determined to be greater than 90% using HPAEC-PAD. bioglyco.com

In one study, oligosaccharides produced from xyloglucan hydrolysis were analyzed by HPAEC-PAD on a CarboPac PA-100 system using a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) as the eluent. researchgate.net This technique has been instrumental in characterizing the xyloglucan architecture from various food plants by profiling the enzymatically released oligosaccharides. acs.org For instance, analysis of mustard meal hemicellulose revealed the presence of several XyGOs, including XLFG, whose identity was corroborated by HPAEC-PAD elution profiles. niscpr.res.in The retention times of these oligosaccharides are influenced by their size, charge, and the specific linkages of the sugar residues. scilit.com

Table 1: HPAEC-PAD for XyGO Analysis

Feature Description Reference(s)
Principle Separation based on anionic character of sugars at high pH. researchgate.net
Detection Pulsed Amperometric Detection (PAD) for direct, sensitive measurement. nih.gov
Application Separation and identification of complex XyGO mixtures, including XLFG. nih.govniscpr.res.in
Purity Used to determine the purity of XyGO standards like XLFG (DP10). bioglyco.com

| Eluents | Typically involves a gradient of sodium hydroxide and sodium acetate. | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and accessible chromatographic technique used for the qualitative analysis of carbohydrate mixtures, including the products of enzymatic hydrolysis of xyloglucans. researchgate.netnih.gov It serves as a rapid method to monitor the progress of enzymatic reactions and to get a preliminary profile of the resulting oligosaccharides. nih.gov

In the analysis of xyloglucan oligosaccharides, TLC is often used to visualize the products of hydrolysis. researchgate.net For example, after incubating xyloglucan with specific enzymes, the reaction mixture can be spotted on a TLC plate, typically made of silica (B1680970) gel. nih.gov The plate is then developed using a solvent system, such as butan-1-ol/acetic acid/water (in a 2:1:1 volume ratio), which separates the oligosaccharides based on their polarity and size. nih.govresearchgate.net

Following separation, the sugars are visualized by spraying the plate with a reagent, like 5% (v/v) H2SO4 in ethanol, and then heating it. researchgate.net This process reveals the separated components as distinct spots on the plate. In one study, TLC was employed to analyze fluorescently labeled xyloglucan oligosaccharide-sulforhodamine conjugates (XGO–SRs) to confirm that the substrates were not extensively hydrolyzed during in vivo assays. nih.gov Another application involved observing the products released during the saccharification of paper sludge, where TLC showed the presence of glucose, xylose, xylotriose, and other oligosaccharides. researchgate.net

Size-Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) combined with Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molar mass and size of macromolecules in solution, independent of their elution volume or the use of calibration standards. wyatt.comrsc.org This makes it a powerful tool for characterizing large oligosaccharides and polysaccharides like xyloglucan. nih.govchromatographyonline.com

In an SEC-MALS system, the SEC column separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. wyatt.com The eluate then passes through a MALS detector, which measures the intensity of light scattered by the molecules at multiple angles. rsc.org This scattering intensity is directly proportional to the molecule's molar mass and concentration. chromatographyonline.com By combining the MALS data with concentration data from a differential refractive index (dRI) detector, the absolute molar mass and the radius of gyration (Rg) of the eluting species can be determined across the entire size distribution. wyatt.com

This technique is particularly valuable for studying the heterogeneity and aggregation of polysaccharides. nih.gov For xyloglucans, SEC-MALS can determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn), providing a measure of the sample's dispersity (Ð = Mw/Mn). rsc.org For instance, xyloglucan isolated from suspension-cultured poplar cells was found to have an average molecular weight of 45,000 Da. wyatt.com The technique can also distinguish between different molecular conformations, which is crucial as molecules with the same molar mass but different shapes (e.g., globular vs. extended) will have different hydrodynamic radii and thus different elution times in SEC. nih.gov

Table 2: Principles of SEC-MALS for Polysaccharide Characterization

Parameter Method of Determination Significance Reference(s)
Molar Mass (Mw) Measured directly from the intensity of scattered light and concentration. Absolute measurement, independent of column calibration. wyatt.comrsc.org
Size (Radius of Gyration, Rg) Determined from the angular dependence of the scattered light. Provides information on molecular dimensions (for Rg > 10 nm). wyatt.com
Conformation Inferred by plotting molar mass against elution volume. Distinguishes between compact and extended structures. nih.gov

| Dispersity (Ð) | Calculated from the determined Mw and Mn across the elution profile. | Measures the breadth of the molecular weight distribution. | rsc.org |

Glycosyl Residue and Linkage Composition Analysis

Determining the precise structure of a complex oligosaccharide like XLFG requires identifying its constituent monosaccharides and the specific linkages that connect them. This is achieved through glycosyl residue and linkage composition analysis, a cornerstone of carbohydrate structural elucidation. nih.govbiorxiv.org

The general workflow involves two main steps. First, the glycosyl residue composition is determined by completely hydrolyzing the oligosaccharide into its constituent monosaccharides using strong acid (e.g., trifluoroacetic acid). The resulting monosaccharides are then separated, identified, and quantified, often by HPAEC-PAD. nih.gov For example, analysis of enzymatically released xyloglucan oligosaccharides from wheat showed glucose and xylose as the main components, with smaller amounts of galactose, arabinose, and fucose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Methylation Analysis

To determine the glycosidic linkages, methylation analysis is the most common and definitive method. biorxiv.org This process involves several chemical steps:

Permethylation: All free hydroxyl groups on the oligosaccharide are chemically converted to methyl ethers.

Hydrolysis: The permethylated oligosaccharide is hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs). biorxiv.org

These volatile PMAA derivatives are then separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). megazyme.com The retention time of each PMAA in the GC provides one level of identification, while the mass spectrum provides definitive structural information. The fragmentation pattern in the mass spectrometer is characteristic of the original linkage positions, as the sites of glycosidic linkage and the reducing terminus are now marked by free hydroxyl groups (which were acetylated), while the originally free hydroxyls are methylated. biorxiv.org This allows for the unambiguous determination of how each monosaccharide was linked in the original oligosaccharide. This technique has been successfully used to characterize the linkage patterns in xyloglucans from various sources. nih.gov

Preparative Methods for Specific Oligosaccharides

The generation of specific xyloglucan oligosaccharides like XLFG in quantities sufficient for structural and functional studies relies on controlled enzymatic digestion of the parent xyloglucan polysaccharide, followed by sophisticated purification strategies. wyatt.com

Enzymatic Digestion and Purification Strategies

The production of well-defined XyGOs is typically achieved by digesting purified xyloglucan with a xyloglucan-specific endo-β-(1→4)-glucanase (XEG). rsc.orgnih.gov This enzyme cleaves the β-(1→4)-glucan backbone of the xyloglucan polymer, releasing a mixture of oligosaccharide subunits that reflect the side-chain substitution pattern of the original polysaccharide. rsc.orgwyatt.com The source of the xyloglucan is critical, as the distribution of oligosaccharide structures varies between plant species. For example, xyloglucan from poplar cell walls was shown to be constructed primarily of XLFG, XXFG, XXLG, and XXXG units. wyatt.com

Following enzymatic digestion, a complex mixture of oligosaccharides is obtained. The separation and purification of a specific oligosaccharide like XLFG from this mixture requires high-resolution chromatographic techniques.

Size-Exclusion Chromatography (SEC): This is often used as an initial purification step to separate the oligosaccharides based on their size (degree of polymerization). nih.gov

Anion-Exchange Chromatography: As demonstrated with HPAEC, this method can resolve oligosaccharides with subtle structural differences. niscpr.res.in

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC on various stationary phases, such as amino-substituted silica, can be used for preparative scale purification. scilit.com

A multi-step purification strategy is often necessary. For instance, an initial fractionation by SEC can be followed by one or more rounds of preparative HPLC to isolate the target oligosaccharide to a high degree of purity. scilit.com The purity of the final product is then confirmed using analytical techniques like HPAEC-PAD and mass spectrometry. bioglyco.comniscpr.res.in Through such strategies, a set of 23 authentic xyloglucan oligosaccharides, which could include XLFG, were generated and structurally characterized to serve as analytical standards. acs.org

Table 3: Compound Names Mentioned in the Article

Abbreviation/Name Full Chemical Name/Description
XLFG Xyloglucan decasaccharide with the structure: [Fucα(1-2)]Galβ(1-2)Xylα(1-6)Glcβ(1-4)[Xylα(1-6)]Glcβ(1-4)[Xylα(1-6)]Glcβ(1-4)Glc
XXFG Xyloglucan nonasaccharide
XLLG Xyloglucan nonasaccharide
XXLG Xyloglucan octasaccharide
XLXG Xyloglucan octasaccharide
XXXG Xyloglucan heptasaccharide
Glucose (Glc) A simple sugar with the molecular formula C6H12O6
Xylose (Xyl) A monosaccharide of the aldopentose type
Galactose (Gal) A monosaccharide sugar that is a C-4 epimer of glucose
Fucose (Fuc) A deoxyhexose sugar
Sodium Hydroxide An inorganic compound with the formula NaOH
Sodium Acetate The sodium salt of acetic acid, with the formula CH3COONa
Trifluoroacetic Acid An organofluorine compound with the chemical formula CF3CO2H
Sulforhodamine A fluorescent dye
Ethanol A simple alcohol with the chemical formula C2H6O
Acetic Acid An organic compound with the formula CH3COOH
Butan-1-ol An organic compound with the formula C4H9OH

| Sulfuric Acid (H2SO4) | A mineral acid composed of the elements sulfur, oxygen and hydrogen |

Chemical Synthesis Approaches (e.g., Automated Glycan Assembly)

The chemical synthesis of complex carbohydrates like xyloglucan oligosaccharides presents a significant challenge due to the need for precise control over stereochemistry and glycosidic linkage formation. However, the development of sophisticated synthetic strategies, particularly automated glycan assembly (AGA), has enabled the generation of well-defined xyloglucan fragments for detailed biological studies. nih.gov

Automated glycan assembly has emerged as a powerful tool for the rapid and efficient synthesis of plant carbohydrate libraries. nih.gov This solid-phase synthesis method involves the sequential addition of monosaccharide or disaccharide building blocks to a resin support. nih.govresearchgate.net Researchers have successfully synthesized various xyloglucan oligosaccharides, including those with the common XXGG- and XXXG-type structures. nih.govresearchgate.net

A key aspect of successful automated synthesis is the use of appropriate building blocks with carefully chosen protecting groups. For instance, to create galactosylated xyloglucan oligosaccharides, a p-methoxybenzyl (PMB) group has been employed as a temporary protecting group, allowing for the selective introduction of galactose units. rsc.orgnih.gov The synthesis process typically involves the iterative coupling of these building blocks, followed by cleavage from the solid support and global deprotection to yield the final oligosaccharide. nih.gov

The choice of building blocks is critical to the efficiency of the synthesis. Both monosaccharide and disaccharide units have been utilized. nih.gov While the assembly from monosaccharide building blocks is feasible, the use of disaccharide building blocks, such as a xylosyl-glucose unit, can be more efficient for constructing the xyloglucan backbone and introducing the α-xylosidic linkages. nih.govnih.gov However, steric hindrance can become a limiting factor when assembling longer chains with multiple disaccharide units. nih.gov

Beyond fully chemical methods, chemoenzymatic approaches have also been employed. These strategies combine chemical synthesis of building blocks with enzymatic coupling to create larger, more complex xyloglucan structures. researchgate.netresearchgate.net For example, a glycosynthase has been used to catalyze the condensation of chemically synthesized α-fluoride donors onto various acceptor molecules. researchgate.netresearchgate.netnih.gov This combination of techniques provides a versatile platform for generating a diverse library of xyloglucan oligosaccharides. researchgate.net

Table 1: Examples of Chemically Synthesized Xyloglucan-Related Oligosaccharides

Oligosaccharide TypeSynthesis MethodKey Building Blocks/ReagentsReference
XXGG- and XXXG-typeAutomated Glycan AssemblyMonosaccharide and disaccharide building blocks nih.govresearchgate.net
Galactosylated Xyloglucan OligosaccharidesAutomated Glycan Assemblyp-methoxybenzyl (PMB) temporary protecting group rsc.orgnih.gov
Fucosylated Xyloglucan Side ChainSolution-Phase SynthesisSilver trifluoromethanesulfonate, tri-O-benzyl-α-L-fucopyranosyl bromide nih.gov
Library of Xylogluco-oligosaccharidesChemoenzymatic SynthesisCel7B E197A glycosynthase, α-fluoride donors researchgate.netresearchgate.net

Epitope Mapping and Antibody-Based Detection

Monoclonal antibodies (mAbs) are invaluable tools for the specific detection and structural characterization of xyloglucan oligosaccharides within plant cell walls. researchgate.net The generation and characterization of these antibodies have significantly advanced our understanding of xyloglucan distribution, function, and interaction with other cell wall components.

The production of mAbs against specific carbohydrate epitopes can be challenging due to the often low immunogenicity of oligosaccharides. nih.govresearchgate.net To overcome this, a common strategy involves coupling the target oligosaccharide to a carrier protein, such as bovine serum albumin (BSA), to create a more immunogenic neoglycoprotein. nih.govwhiterose.ac.uk This approach has been successfully used to generate antibodies against specific xyloglucan motifs, like the XXXG heptasaccharide. nih.govwhiterose.ac.uk

Once generated, the precise binding sites, or epitopes, of these antibodies must be determined. Glycan microarrays have become a powerful, high-throughput method for epitope mapping. nih.govnih.gov These microarrays consist of a collection of synthetic oligosaccharides immobilized on a solid surface. nih.gov By probing the microarray with a specific mAb, its binding profile across the various structures can be determined, revealing its specific epitope. nih.govnih.gov This technique has been used to map the epitopes of a large number of plant cell wall glycan-directed antibodies, including those that recognize xyloglucan. nih.govnih.gov For example, the binding specificities of 23 xyloglucan-directed mAbs were assessed using a microarray of synthesized xyloglucan oligosaccharides, which led to the identification of nine mAbs that specifically bind to galactosylated structures. rsc.org

ELISA-based methods are also extensively used to characterize antibody specificity. researchgate.net These assays can be used to screen hybridoma cell lines for the production of antibodies with the desired reactivity and to further characterize the binding properties of purified antibodies. nih.govwhiterose.ac.uk

Through these methods, a panel of mAbs with diverse specificities for different xyloglucan structures has been established. researchgate.net For instance, the rat monoclonal antibody LM15 was generated against the XXXG motif and its specificity was confirmed using glycan microarrays and hapten inhibition studies. whiterose.ac.ukagrisera.com Other antibodies, such as those in the CCRC series, also show specific recognition of different xyloglucan structures. nih.gov The knowledge of these specific epitopes allows for the detailed structural interpretation of immunolocalization studies, providing insights into the spatial distribution of different xyloglucan motifs within the plant cell wall. researchgate.netnih.gov For example, studies have shown that certain xyloglucan epitopes can be masked by other cell wall polymers like pectin (B1162225), and their detection requires enzymatic pre-treatment. nih.gov

Table 2: Selected Monoclonal Antibodies for Xyloglucan Detection and Their Epitopes

Monoclonal AntibodyTarget EpitopeCharacterization MethodsReference
LM15XXXG motif of xyloglucanGlycan microarrays, ELISA, Hapten inhibition nih.govwhiterose.ac.ukagrisera.com
CCRC-M1Fucosylated xyloglucan epitopeImmunodetection nih.govwhiterose.ac.uk
LM25Xyloglucan with at least one α-1,6-linked Xyl residueGlycan microarrays nih.gov
CCRC-M103Xyloglucan epitopeGlycan microarrays nih.gov
CCRC-M86Xyloglucan epitopeGlycan microarrays nih.gov
CCRC-M100Xyloglucan epitopeGlycan microarrays nih.gov
Various (9 mAbs)Galactosylated xyloglucan oligosaccharidesGlycan microarrays rsc.org

Biological Functions and Signaling Mechanisms in Plants

Regulation of Plant Growth and Development

Xyloglucan (B1166014) oligosaccharides, including XLFG, are recognized as key regulators of plant growth and development. frontiersin.org They are structural components of the primary cell wall in most vascular plants and are involved in maintaining the structural integrity and controlling the expansion of plant cells. uga.edumdpi.com The relative abundance of specific xyloglucan subunits like XLFG can vary between different plant tissues, such as leaves and stems, and can change in response to environmental cues like light. uga.edu

The role of xyloglucan oligosaccharides in cell elongation is complex, with studies demonstrating both promotional and inhibitory effects. The integration of larger xyloglucan polymers into the cell wall, facilitated by enzymes like xyloglucan endotransglycosylase, has been shown to suppress cell elongation. nih.gov Conversely, the introduction of smaller fragment oligosaccharides can accelerate it. nih.gov For instance, certain oligosaccharides have been found to promote the elongation of etiolated pea stem segments. nih.gov This acceleration may be linked to the rapid cleavage of xyloglucan tethers between cellulose (B213188) microfibrils, a process that loosens the cell wall matrix and allows for expansion. nih.gov

Research indicates that the specific structure of the oligosaccharide influences its activity. In studies on pea stem segments, oligosaccharides such as XG8 (glucose₄·xylose₃·galactose) and XG9n (glucose₄·xylose₃·galactose₂) were more effective at promoting growth than the core XG7 (glucose₄·xylose₃) or the fucosylated XG9 (glucose₄·xylose₃·galactose·fucose). nih.gov This suggests a high degree of specificity in the cell's recognition and response system. The integration of these oligosaccharides can also have intracellular effects, influencing the orientation of cortical microtubules, which are critical for the direction of cell expansion. nih.gov

Summary of Research Findings on Xyloglucan Oligosaccharide Effects on Cell Elongation
Oligosaccharide StructureObserved Effect on Cell ElongationPlant System StudiedProposed MechanismReference
Xyloglucan PolymerSuppressionPea (Pisum sativum) Stem SegmentsIntegration into the cell wall via xyloglucan endotransglycosylase action. nih.gov
Fragment Oligosaccharides (general)AccelerationPea (Pisum sativum) Stem SegmentsCleavage of xyloglucan tethers between cellulose microfibrils, loosening the wall matrix. nih.gov
XG8 (glucose₄·xylose₃·galactose) & XG9n (glucose₄·xylose₃·galactose₂)Strong PromotionEtiolated Pea (Pisum sativum) Stem SegmentsStimulation of cellulase (B1617823) activity, leading to midchain hydrolysis of xyloglucan. nih.gov
XG9 (glucose₄·xylose₃·galactose·fucose)Less effective promotion than XG8/XG9nEtiolated Pea (Pisum sativum) Stem SegmentsLower stimulation of cellulase activity compared to non-fucosylated counterparts. nih.gov

The influence of xyloglucan oligosaccharides extends to root development. Preliminary studies on ramie (Boehmeria nivea) seedlings under cadmium stress indicated that treatment with xyloglucan oligosaccharides resulted in enhanced plant growth and greater root length compared to untreated plants. mdpi.com Furthermore, the application of these oligosaccharides led to increased retention of cadmium in the roots, suggesting a role in modifying the properties of the root cell wall. mdpi.com These findings point towards the potential of XGOs to modulate root architecture and response to abiotic stress.

The structural composition of xyloglucans, including the prevalence of fucosylated units like XLFG, changes during plant organ development, particularly fruit ripening. In apples, for example, xyloglucan is predominantly composed of XXXG, XXFG, and XLFG units. nih.gov Research on apple fruit development has shown that the ratio of fucose-containing oligosaccharide units (like XXFG and XLFG) to non-fucosylated units decreases as the fruit matures. researchgate.net Concurrently, the molar ratio of the pentasaccharide XXG increases during development. researchgate.net These structural modifications of xyloglucan are part of the complex cell wall disassembly process that leads to fruit softening during ripening. While significant changes occur in pectic polymers, the alterations in xyloglucan structure are more subtle but are nonetheless a distinct feature of the ripening process. researchgate.net

Changes in Xyloglucan Composition During Apple Fruit Development
Developmental StageRelative Abundance of Fucosylated Units (XXFG, XLFG)Relative Abundance of Non-fucosylated Units (e.g., XXG)Reference
Early DevelopmentHigherLower researchgate.net
Mature/RipeningDecreasedIncreased researchgate.net

Xyloglucan oligosaccharides exhibit significant interactions with phytohormone signaling pathways, most notably with auxin. Auxin is a central regulator of plant growth, and its effects on cell expansion are intricately linked to cell wall modifications. nih.gov Research has revealed that certain fucosylated xyloglucan oligosaccharides can act as auxin antagonists. Specifically, the nonasaccharide XG9 (glucose₄xylose₃galactose₁fucose₁) has been shown to exhibit anti-auxin activity in pea stem bioassays, with a terminal α-L-fucose residue being essential for this function. nih.govnih.gov The presence of a neighboring terminal β-D-galactose residue can abolish this anti-auxin effect, indicating a highly specific recognition system. nih.govnih.gov

Conversely, some studies suggest a synergistic relationship where certain oligosaccharides can promote cell elongation, an effect typically associated with auxin. nih.govnih.gov Auxin-dependent growth programs have been shown to spatially affect the molecular structure of xyloglucans. nih.gov For example, during gravitropic responses in hypocotyls, auxin-induced cell elongation correlates with a reduction in the molecular complexity of xyloglucans on the growing side. nih.gov This suggests that auxin signaling can modulate the enzymatic remodeling of xyloglucans to control differential growth rates.

Role in Plant Immunity and Defense Responses

Beyond their role in growth, xyloglucan oligosaccharides are key players in the plant's innate immune system. They can act as signaling molecules that trigger defense responses against pathogens. frontiersin.orgnih.gov

When plant cell walls are damaged, either by mechanical wounding or by the action of cell wall-degrading enzymes from invading pathogens, fragments of polysaccharides are released. frontiersin.orgnih.gov These fragments, including xyloglucan oligosaccharides, can be recognized by the plant as Damage-Associated Molecular Patterns (DAMPs). nih.govresearcher.life This recognition triggers DAMP-triggered immunity (DTI).

Studies have shown that purified xyloglucan oligosaccharides (Xh) can elicit a range of immune responses in various plant species, including grapevine (Vitis vinifera) and Arabidopsis thaliana. nih.govnih.gov These responses include the activation of mitogen-activated protein kinases (MAPKs), which are central components of immune signaling cascades, and the expression of defense-related genes. frontiersin.orgnih.gov This activation leads to induced resistance against both necrotrophic fungi like Botrytis cinerea and biotrophic oomycetes like Hyaloperonospora arabidopsidis. frontiersin.orgnih.gov The common β-1,4-glucan backbone shared by xyloglucans, cellulose, and pectins is thought to be the basal structure recognized as a DAMP, although specific side-chain decorations can enhance the elicitor activity. nih.gov

Induction of MAPK Activation and Immune Gene Expression

The perception of xyloglucan oligosaccharides (Xh) by plant cells is a key initial step in activating the innate immune system. nih.gov One of the earliest and most crucial downstream events is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov Research has demonstrated that treatment of plant cells, such as those from grapevine (Vitis vinifera) and Arabidopsis thaliana, with xyloglucan oligosaccharides leads to the rapid and dose-dependent phosphorylation of MAPKs. nih.gov

In Arabidopsis, the specific MAPKs activated by Xh treatment have been identified as MPK3 and MPK6. nih.gov These kinases are central regulators of plant immunity, and their activation triggers a significant transcriptional reprogramming within the cell. nih.gov This involves the upregulation of a suite of defense-related genes. nih.gov For instance, studies have shown that Xh treatment directly elicits the expression of PAD3, a gene involved in the synthesis of the phytoalexin camalexin, and PR1, a well-known marker gene for the salicylic (B10762653) acid (SA) signaling pathway. nih.gov This demonstrates that xyloglucan fragments function as potent elicitors, translating the perception of cell wall damage into a robust, gene-driven immune response.

Elicitation of Reactive Oxygen Species (ROS) Production and Callose Deposition

As part of the DAMP-triggered immunity, xyloglucan oligosaccharides induce several hallmark cellular defense responses. Among these are the production of an oxidative burst and the reinforcement of the cell wall. While functionally similar DAMPs like oligogalacturonides are known to induce the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), a key signaling and antimicrobial molecule, the primary documented responses for Xh include other physical barriers. nih.gov

A significant and well-documented response is the deposition of callose at the site of potential pathogen entry. nih.gov Callose is a β-1,3-glucan polymer that forms papillary structures to strengthen the cell wall and prevent pathogen ingress. Studies have confirmed that xyloglucan oligosaccharides induce callose deposition in Arabidopsis. nih.gov This response has been shown to be dependent on the activity of the callose synthase PMR4, highlighting a specific and regulated pathway for this cell wall fortification mechanism. nih.gov

Enhancement of Resistance to Biotic Stresses (e.g., Pathogens)

The activation of MAPK cascades, expression of defense genes, and fortification of cellular barriers culminate in an enhanced state of resistance against a broad range of pathogens. nih.gov Treatment with xyloglucan oligosaccharides has been shown to effectively prime plants for defense, leading to increased resistance against both necrotrophic and biotrophic pathogens. nih.govnih.gov

For example, research has demonstrated that applying xyloglucan oligosaccharides to Arabidopsis and grapevine enhances their resistance to the necrotrophic fungus Botrytis cinerea. nih.govnih.gov Furthermore, this induced resistance also extends to biotrophic pathogens, as evidenced by increased protection against the oomycete Hyaloperonospora arabidopsidis in Arabidopsis. nih.govnih.gov This broad-spectrum protection underscores the role of xyloglucan oligosaccharides as general elicitors that activate core defense pathways, rather than pathogen-specific ones. The resistance against B. cinerea is linked to the activation of pathways dependent on phytoalexins, as well as the hormones salicylic acid, jasmonic acid, and ethylene. nih.gov

Modulation of Abiotic Stress Tolerance (e.g., Cadmium Toxicity, Drought, Cold Injury)

Beyond their role in biotic stress, xyloglucan oligosaccharides (Xh) are emerging as important modulators of plant tolerance to abiotic stresses. nih.gov External application of Xh has been found to increase plant resilience to environmental challenges such as waterlogging and cold injury. nih.gov

Recent studies have specifically highlighted the efficacy of Xh in mitigating heavy metal toxicity. In one study involving ramie (Boehmeria nivea) seedlings exposed to cadmium (Cd) stress, the application of Xh significantly alleviated the toxic effects of the heavy metal. nih.gov The treatment helped preserve photosynthetic pigments and effectively attenuated the Cd-induced inhibition of plant growth. nih.gov The positive effects were quantifiable across the plant, as shown in the table below.

Plant OrganIncrease in Fresh Weight with Xh Treatment under Cd Stress
Roots86.07%
Stems92.45%
Leaves157.58%

Data sourced from a study on Boehmeria nivea under Cadmium stress. nih.gov

Size-Dependent Bioactivity of Xyloglucan Oligosaccharides

The biological activity of xyloglucan oligosaccharides is not uniform across all fragment sizes. The efficacy of these molecules as elicitors is influenced by structural characteristics, including their degree of polymerization (DP) and the specific nature of their carbohydrate decorations. nih.gov This suggests that the plant's perception machinery can distinguish between different types of cell wall fragments, likely allowing for a tuned response based on the nature of the damage or the specific enzymes released by a pathogen.

The principle of size-dependent activity implies that oligosaccharides with different numbers of sugar units, such as a decasaccharide (DP10) versus a heptasaccharide (DP7), may exhibit different biological efficacies. It is hypothesized that specific degrees of polymerization and particular side-chain decorations enhance the elicitor activity of the oligosaccharide. nih.gov This may relate to the binding affinity for a putative plant receptor, where a larger or more complex fragment might provide more contact points for a stable and effective interaction, leading to a stronger downstream signal. However, while the principle is established, direct and detailed comparative studies quantifying the specific differences in immune-triggering efficacy between XLFG xyloglucan oligosaccharide DP10 and smaller fragments like DP7 are not widely detailed in the current body of research.

Molecular Mechanisms of Signal Transduction

The signal transduction pathway for xyloglucan oligosaccharides begins at the cell surface and proceeds through an integrated network of intracellular components. Although the specific receptor for xyloglucan has not yet been definitively identified, it is hypothesized to be a Pattern Recognition Receptor (PRR) embedded in the plasma membrane, analogous to those that perceive other PAMPs and DAMPs. nih.gov

Upon perception of the Xh fragment by this putative receptor, a signaling cascade is initiated. Evidence suggests the involvement of co-receptors that are common to other immune signaling pathways, such as BAK1, CERK1, and SOBIR1, which may be necessary for the formation of a functional signaling complex. nih.gov This initial complex formation and activation leads directly to downstream events, including the phosphorylation of MAPKs like MPK3 and MPK6. nih.gov The signal is then further relayed and amplified through various phytohormone signaling pathways, including those for salicylic acid, jasmonic acid, and ethylene, which orchestrate the expression of a wide range of defense genes and the establishment of systemic resistance. nih.gov

Identification of Putative Receptors for XGOs

The precise receptor for this compound has not been definitively identified. However, research strongly suggests that XGOs are perceived at the cell surface by pattern recognition receptors (PRRs), which are a class of receptors that recognize molecules typical of pathogens (Pathogen-Associated Molecular Patterns or PAMPs) or cellular damage (Damage-Associated Molecular Patterns or DAMPs). XGOs are considered DAMPs, as their presence in the apoplast often signals cell wall degradation.

Several lines of evidence point towards the involvement of Malectin-like receptor kinases (MLRs) as either the primary receptors or as crucial components of the receptor complex for XGOs. nih.govnih.gov MLRs are known to be involved in sensing the integrity of the cell wall and play a role in plant immunity. nih.govnih.gov It is hypothesized that MLRs may form a complex with other PRRs to perceive XGOs and initiate a signaling response. Studies on the effects of XGOs on gene expression in tobacco cells have revealed the upregulation of several receptor-like kinase genes, further supporting the idea that a complex perception system is at play. nih.gov

Putative Receptor ClassKey CharacteristicsSupporting Evidence
Pattern Recognition Receptors (PRRs) Cell surface receptors that recognize molecular patterns associated with damage or pathogens.XGOs are classified as DAMPs, which are known ligands for PRRs. researchgate.net
Malectin-like Receptor Kinases (MLRs) A family of receptor-like kinases involved in cell wall integrity sensing and immunity.MLRs are known to form complexes with other PRRs and are implicated in responses triggered by cell wall-derived molecules. nih.govnih.gov

Downstream Signaling Cascades

Upon perception by its putative receptors, XLFG DP10 and other XGOs trigger a cascade of downstream signaling events that ultimately lead to changes in gene expression and cellular responses. While the complete signaling pathway is still under investigation, several key components and outcomes have been identified.

One of the immediate responses to XGO perception is often a change in ion fluxes across the plasma membrane, a common early event in many plant signaling pathways. This is followed by the activation of a phosphorylation cascade, a series of events where proteins are sequentially activated through the addition of phosphate (B84403) groups. This cascade typically involves mitogen-activated protein kinases (MAPKs) , which in turn can activate transcription factors.

Research has shown that treatment of plants with XGOs leads to significant changes in the expression of a wide array of genes. nih.gov These include genes involved in:

Cell Wall Metabolism: A notable response is the upregulation of genes encoding xyloglucan endotransglycosylases/hydrolases (XTHs) . nih.gov These enzymes are involved in the modification and restructuring of the cell wall, which is essential for processes like cell expansion. For instance, in response to viral infection, a hypersensitive reaction can lead to the activation of XTH-Xet5. nih.gov

Defense and Stress Responses: XGOs can act as elicitors of plant defense responses. nih.gov Studies have shown that the application of XGOs can enhance tolerance to abiotic stresses like salinity. In Arabidopsis thaliana seedlings subjected to salt stress, XGO treatment led to a significant increase in the expression of the catalase gene and a corresponding rise in catalase enzyme activity, which helps to mitigate oxidative damage. usfq.edu.ec

Transcriptional Control: The expression of various transcription factors is altered in response to XGOs, indicating a broad reprogramming of the cell's genetic machinery to orchestrate the appropriate physiological response. nih.gov

The signaling cascade initiated by XGOs demonstrates a complex interplay between different cellular processes, ultimately allowing the plant to respond effectively to developmental cues and environmental challenges.

Downstream Signaling ComponentObserved EffectImplicated Process
Ion Fluxes Changes in ion concentrations across the plasma membrane.Early signaling event.
MAPK Cascades Activation of a phosphorylation cascade.Signal amplification and transduction.
Gene Expression (XTHs) Upregulation of xyloglucan endotransglycosylase/hydrolase genes.Cell wall remodeling and growth. nih.govnih.gov
Gene Expression (Catalase) Increased expression and enzymatic activity.Abiotic stress tolerance (e.g., salinity). usfq.edu.ec
Transcription Factors Altered expression of various transcription factor genes.Regulation of a wide range of cellular responses. nih.gov

Interactions Within the Plant Cell Wall Matrix

Association with Cellulose (B213188) Microfibrils

The interaction between xyloglucan (B1166014) and cellulose is a cornerstone of primary cell wall architecture. Xyloglucans, including oligosaccharides like XLFG DP10, are thought to coat the surface of cellulose microfibrils, influencing their spacing and interaction. nih.govnih.gov This association is primarily non-covalent, dominated by hydrogen bonding.

The structural similarity between the β-(1→4)-glucan backbone of xyloglucan and cellulose allows for the formation of extensive hydrogen bonds. mdpi.com The xyloglucan backbone can lay flat against the cellulose surface, facilitating these interactions. rsc.orgresearchgate.net Studies on xyloglucan oligosaccharides with varying degrees of polymerization (DP) have shown that binding to cellulose requires a minimum number of consecutive 1,4-β-glucosyl residues. nih.gov The ability to bind occurs with oligosaccharides that have a DP equivalent to more than four of these residues, and the strength of this binding increases with the length of the glucan chain. nih.gov Therefore, an oligosaccharide of DP10, such as XLFG, is capable of forming a stable association with cellulose microfibrils. nih.gov Computational models suggest that xyloglucan binds most effectively to the hydrophobic surfaces of cellulose microfibrils. nih.gov The side chains of xyloglucan, such as the xylose, galactose, and fucose residues found in an XLFG unit, influence the mode and energy of this binding. nih.govresearchgate.net

For over two decades, the "tethered network model" was the dominant paradigm for understanding primary cell wall structure. nih.govnih.gov This model proposed that long xyloglucan chains act as load-bearing tethers, physically linking adjacent cellulose microfibrils and preventing them from separating. nih.govresearchgate.netresearchgate.net In this view, enzymes that could cleave these xyloglucan tethers were considered the primary agents of cell wall loosening and, consequently, plant growth. mdpi.com

However, this model has been significantly challenged and revised based on new experimental evidence. nih.gov A key piece of contradictory evidence came from the discovery that an Arabidopsis thaliana mutant lacking detectable xyloglucan (the xxt1/xxt2 double mutant) displayed only minor growth defects, questioning the essential structural role of xyloglucan. nih.govmdpi.com

Further biomechanical studies provided more challenges to the traditional model. Experiments using substrate-specific enzymes on isolated cell walls revealed that enzymes capable of cutting only xyloglucan did not weaken the cell wall or induce creep (irreversible extension). nih.govnih.gov Wall loosening was only achieved by enzymes that could hydrolyze both cellulose and xyloglucan simultaneously. nih.govnih.gov

These findings led to the development of a revised model, often termed the "biomechanical hotspot" model. researchgate.netoup.com This model posits that the mechanical strength of the cell wall is not determined by a pervasive xyloglucan network, but rather by limited and specific points of contact between cellulose microfibrils. researchgate.netoup.comnih.gov At these "hotspots," a minor, enzyme-inaccessible fraction of xyloglucan is thought to be tightly intertwined with cellulose, effectively cementing the microfibrils together. nih.govresearchgate.net In this revised view, the majority of xyloglucan is bound to cellulose but does not serve a primary load-bearing function. oup.com

ModelDescriptionKey FeaturesSupporting/Contradictory Evidence
Tethered Network Model Cellulose microfibrils are held apart and linked by a network of load-bearing xyloglucan chains. researchgate.netresearchgate.net- Xyloglucan as the main tether.- Wall loosening via cleavage of xyloglucan tethers. mdpi.com- Pectins form an independent gel phase. researchgate.netSupport: Xyloglucan binds tightly to cellulose; identification of XTH enzymes. mdpi.comContradiction: Xyloglucan-deficient mutants are viable; xyloglucan-specific enzymes do not loosen the wall. nih.govmdpi.comnih.gov
Biomechanical Hotspot Model Wall strength resides in limited junctions where cellulose microfibrils are in close contact, bonded by a xyloglucan-cellulose amalgam. researchgate.net- Limited, enzyme-inaccessible xyloglucan at junctions is crucial for mechanics. nih.gov- Majority of xyloglucan is not load-bearing. oup.com- Pectin-cellulose interactions are more prevalent than previously thought. nih.govSupport: Only enzymes that cut both xyloglucan and cellulose induce wall creep; explains the viability of xyloglucan-deficient mutants. nih.govnih.gov

Remodeling of Cell Wall Structure during Growth and Stress

The cell wall is actively remodeled to accommodate cell growth and respond to environmental cues. mdpi.com This remodeling involves the enzymatic modification of its components, including xyloglucan.

During growth, which is often driven by hormones like auxin, the cell wall must loosen to allow for expansion. nih.govresearchgate.net This process involves enzymes such as xyloglucan endotransglucosylase/hydrolases (XTHs) and expansins. researchgate.netfrontiersin.org XTHs can cleave a xyloglucan chain and ligate it to another, a process that can either loosen or reinforce the cell wall network depending on the context. mdpi.comresearchgate.net Expansins are non-enzymatic proteins that are thought to disrupt the hydrogen bonds between cellulose and hemicelluloses like xyloglucan, promoting slippage of microfibrils. researchgate.netnih.gov Studies suggest that auxin-dependent growth programs can affect the molecular structure of xyloglucans, which in turn influences cell wall mechanics and differential growth. nih.gov Xyloglucan oligosaccharides themselves have been shown to promote growth, possibly by activating cellulases that cleave xyloglucan chains. nih.gov

Plants also remodel their cell walls in response to abiotic stress. nih.gov Under conditions like salinity or freezing, changes in cell wall composition and the expression of modifying enzymes are observed. conicet.gov.arnih.govnih.gov For instance, some XTH genes are upregulated during osmotic and salt stress, suggesting a role in adapting the wall structure to these challenges. frontiersin.org During prolonged stress, reactive oxygen species (ROS) can lead to the cleavage of wall polymers, which, in concert with enzymes like XTHs and expansins, can result in wall loosening that permits continued growth of certain organs, such as roots, under adverse conditions. nih.govdoaj.org

FactorRole in RemodelingAssociated Molecules/Processes
Growth (Auxin-induced) Promotes cell wall loosening and expansion. nih.govresearchgate.netXyloglucan Endotransglucosylase/Hydrolases (XTHs), Expansins, Cellulases. researchgate.netfrontiersin.orgnih.gov
Abiotic Stress (e.g., Salinity, Freezing) Adapts cell wall structure to environmental challenges. nih.govconicet.gov.arUpregulation of XTH genes, production of Reactive Oxygen Species (ROS), changes in lignin (B12514952) and phenolic compounds. frontiersin.orgnih.govconicet.gov.arnih.gov

Cross-linking with Other Cell Wall Components

While the xyloglucan-cellulose interaction is central, xyloglucan also interacts with other matrix polymers, notably pectins. nih.govnih.gov Evidence suggests the existence of covalent cross-links between xyloglucan and pectin (B1162225), which would create a more integrated and complex wall network than envisioned in simpler models. nih.govresearchgate.net Studies using pulse-labeling in Arabidopsis cell cultures indicate that these xyloglucan-pectin complexes are formed inside the cell (intra-protoplasmically) before being secreted into the cell wall. nih.govresearchgate.net Once incorporated, these linkages appear to be stable and may play a role in the proper assembly of the cell wall, as bonding to pectin seems to promote the integration of xyloglucan into the wall structure. nih.gov

Furthermore, recent research using nuclear magnetic resonance (NMR) suggests that pectin-cellulose interactions are more prevalent than xyloglucan-cellulose interactions, indicating that pectins may coat a larger portion of the cellulose surface than previously thought. nih.govnih.gov This highlights a complex interplay where xyloglucan, pectin, and cellulose form an integrated network, with specific domains of interaction rather than a simple two-component system. nih.govnih.gov

Advanced Research Methodologies for Xyloglucan Oligosaccharide Studies

Functional Genomics and Gene Expression Analysis

Functional genomics provides powerful tools to elucidate the roles of specific genes in xyloglucan (B1166014) metabolism. By analyzing gene expression and creating targeted genetic modifications, researchers can link specific genes to their functions in the synthesis and modification of xyloglucan oligosaccharides.

Transcriptomic analyses are crucial for identifying genes involved in xyloglucan metabolism and understanding their regulation under various developmental stages and environmental conditions. Techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) allow for the quantification of gene expression levels, providing insights into the genes actively involved in xyloglucan biosynthesis and modification.

For instance, RNA-Seq has been employed to study the expression patterns of the xyloglucan endotransglucosylase/hydrolase (XTH) gene family in poplar, revealing differential expression in roots, stems, and leaves, as well as in response to salt stress. nih.govresearchgate.net In these studies, the accuracy of RNA-Seq data was often validated using qRT-PCR. nih.govresearchgate.net Similarly, transcriptomic analyses in mulberry (Morus alba L.) under magnesium stress and in Salicornia europaea under salinity and drought stress have identified specific XTH genes that are responsive to these abiotic stresses, suggesting their role in cell wall remodeling as an adaptation mechanism. mdpi.com In sweet cherry, qRT-PCR has been used to analyze the expression of XTH genes during fruit softening and in response to various phytohormones. nih.gov

Table 1: Examples of Transcriptomic Studies on Xyloglucan-Related Genes

Plant Species Condition/Tissue Technique Key Findings
Poplar (Populus simonii × P. nigra) Different tissues (roots, stems, leaves) and salt stress RNA-Seq, qRT-PCR Identified 43 PtrXTH genes with tissue-specific expression patterns and differential expression under salt stress. nih.govresearchgate.net
Mulberry (Morus alba L.) Magnesium stress in leaves RNA-Seq, qRT-PCR Displayed distinct expression patterns of XTH genes in response to magnesium treatments. mdpi.com
Sweet Cherry (Prunus avium) Fruit softening and phytohormone treatment qRT-PCR Analyzed the expression levels of PavXTH genes influenced by phytohormones during fruit ripening. nih.gov
Cassava (Manihot esculenta) Salt and osmotic stress, SA and MeJA treatments qRT-PCR Showed differential responses of 12 representative MeXTH genes to abiotic stress and hormone treatments. mdpi.com
Persimmon (Diospyros kaki L.) Fruit development and postharvest softening qRT-PCR Revealed that individual DkXTHs exhibit different expression patterns related to fruit growth and softening. nih.gov

To directly investigate the function of genes involved in xyloglucan synthesis and modification, researchers utilize gene editing and mutagenesis techniques. The CRISPR-Cas9 system and the use of transferred DNA (T-DNA) insertion lines are two prominent methods for creating targeted gene knockouts or disruptions.

The CRISPR-Cas9 technology has been successfully used to generate tobacco plants lacking xyloglucan by knocking out two xyloglucan-specific xylosyltransferase genes, NtXXT1 and NtXXT2. frontiersin.orgnih.gov The resulting double mutant exhibited no detectable xyloglucan in its cell walls, directly demonstrating the essential role of these genes in xyloglucan biosynthesis. frontiersin.orgnih.gov This powerful technique has also been applied in Nicotiana benthamiana to knock out six glycosyltransferase genes, resulting in the production of recombinant proteins without plant-specific glycans. nih.gov

T-DNA insertion lines, which are readily available for model organisms like Arabidopsis thaliana, have been instrumental in dissecting the xyloglucan biosynthetic pathway. By characterizing single and double mutants for xylosyltransferase genes (XXT1 and XXT2), researchers have shown that while single mutants have a modest reduction in xyloglucan content, the double mutant lacks any detectable xyloglucan. oup.com This highlights the functional redundancy and critical importance of these genes. oup.com Further studies with multiple xxt gene mutations have revealed the complexity of xyloglucan biosynthesis, with different combinations of xylosyltransferases contributing to xyloglucan formation in various cell types. nih.govnih.govbohrium.com

**Table 2: Effects of Gene Disruption on Xyloglucan Content in *Arabidopsis thaliana***

Mutant Line Gene(s) Disrupted Effect on Xyloglucan Content
xxt1 XXT1 Slight decrease
xxt2 XXT2 Slight decrease
xxt1 xxt2 XXT1 and XXT2 No detectable xyloglucan oup.com
xxt1 xxt5 XXT1 and XXT5 Reduced xyloglucan amount
xxt2 xxt5 XXT2 and XXT5 Reduced xyloglucan amount
xxt1 xxt2 xxt5 XXT1, XXT2, and XXT5 Further insights into the roles of different XXT proteins nih.govnih.govbohrium.com

Protein Biochemistry and Enzymology

Understanding the enzymes that synthesize and modify xyloglucan oligosaccharides is fundamental to comprehending their function. Protein biochemistry and enzymology provide the methods to isolate, produce, and characterize these key proteins.

To study the specific activity of enzymes involved in xyloglucan metabolism, they must be isolated in a pure form. This is often achieved through recombinant protein expression, where the gene encoding the enzyme of interest is cloned and expressed in a heterologous system, such as Escherichia coli or yeast. The expressed protein can then be purified using various chromatographic techniques.

For example, a novel oligoxyloglucan-specific glycosidase, oligoxyloglucan reducing end-specific cellobiohydrolase (OXG-RCBH), was isolated from the fungus Geotrichum sp. M128. researchgate.net The cDNA encoding this enzyme was subsequently expressed in E. coli, and although it formed inclusion bodies, the protein was successfully renatured to obtain an enzymatically active form. researchgate.net Similarly, recombinant FcXTH2 from Chilean strawberry was expressed in Pichia pastoris and purified from the yeast culture medium for further characterization. nih.gov

Once a purified enzyme is obtained, its catalytic activity can be characterized through in vitro assays. These assays measure the rate of substrate conversion to product under controlled conditions, allowing for the determination of kinetic parameters such as KM and Vmax.

For xyloglucan endotransglycosylases (XETs), assays often involve the use of labeled xyloglucan oligosaccharides as acceptor substrates. For instance, the incorporation of sulforhodamine-labeled xyloglucan oligosaccharides (XGO-SR) into fresh tissue sections can be used to localize XET activity in situ. nih.govoup.com The activity of recombinant XTH proteins can be quantified using colorimetric assays to detect XET and/or xyloglucan endohydrolase (XEH) activities. nih.gov In a study of the Chilean strawberry enzyme FcXTH2, the recombinant protein was found to have mainly XEH activity, with a KM value of 0.029 mg mL-1. nih.gov

Table 3: Kinetic Parameters of a Recombinant Xyloglucan-Modifying Enzyme

Enzyme Source Substrate KM Optimal pH Optimal Temperature
FcXTH2 Fragaria chiloensis Xyloglucan 0.029 mg mL-1nih.gov 5.5 nih.gov 37 °C nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to visualize and understand the interactions between enzymes and their xyloglucan oligosaccharide substrates at an atomic level. These in silico approaches can predict the binding modes of substrates in the enzyme's active site and identify key amino acid residues involved in catalysis and substrate recognition.

Molecular docking studies have been used to explore the interaction of xyloglucan fragments with various glycoside hydrolases, helping to define the subsites within the enzyme's active site. researchgate.net For instance, docking has been employed to investigate the binding of xyloglucan to β-galactosidases and to understand the substrate specificity of XETs. researchgate.netnih.gov MD simulations can further refine these models by simulating the dynamic behavior of the enzyme-substrate complex over time. tandfonline.comubc.ca Such simulations of a xyloglucan endo-transglycosylase in complex with a tetradecasaccharide have provided insights into the roles of specific amino acid residues in the catalytic mechanism. tandfonline.comubc.ca These computational approaches, often complemented by NMR spectroscopy, offer a detailed view of the extensive interactions between enzymes and complex xyloglucan oligosaccharides. nih.gov

Table 4: Key Amino Acid Residues in Enzyme-Substrate Interactions Identified Through Molecular Modeling

Enzyme Substrate Key Interacting Residues Method
Caldivirga maquilingensis GH family 1 Lactose Glu 387, Glu 209, His 153, Gln 19, Glu 432, Ala 266, Asn 267, Ser 268, Trp 433 Molecular Docking sciepub.com
PttXET16-34 XXXGXXXG Glu85, Asp87, Glu89 Molecular Dynamics Simulation tandfonline.comubc.ca

Cell Biology and Imaging Techniques (e.g., Electron Microscopy for Cell Wall Structure)

The intricate architecture of the plant cell wall, where xyloglucan oligosaccharides reside and function, necessitates high-resolution imaging techniques for its elucidation. Electron microscopy, in its various forms, has been a cornerstone in visualizing the nanoscale organization of cell wall components. frontiersin.org Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide detailed ultrastructural information about the arrangement of cellulose (B213188) microfibrils and the associated hemicellulose matrix. nih.gov For instance, TEM analysis has revealed that under certain conditions, cell walls appear thicker and more delimited, with cellulose microfibrils oriented parallel to the middle lamella, a structure where xyloglucans are abundant. nih.gov

Field Emission Scanning Electron Microscopy (FESEM) offers even higher resolution imaging of cell wall surfaces. nih.gov A significant challenge, however, is the direct visualization of non-fibrillar components like xyloglucan. To overcome this, researchers have combined FESEM with selective enzyme digestions and nanogold affinity tags. nih.gov In one study, xyloglucanase digestion of onion cell walls led to an altered microfibril organization as observed by FESEM. nih.gov To specifically locate xyloglucan, carbohydrate-binding modules (CBMs) with high affinity for xyloglucan (like CBM76) are conjugated with nanogold particles. nih.gov Using backscattered electron detection, these nanogold tags can be clearly visualized against the fibrillar background of the cell wall. nih.gov This approach has provided evidence that xyloglucans are associated with the surfaces of cellulose microfibrils in both extended and coiled conformations. nih.gov

Recent advancements in cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are revolutionizing the field by allowing the imaging of cell ultrastructure in a near-native, hydrated state. biorxiv.org This is a significant improvement over conventional electron microscopy techniques that require fixation and dehydration, which can alter the delicate cell wall structure. frontiersin.org Although challenging for complex plant tissues, improved workflows for cryo-correlative light and electron microscopy (cryo-CLEM) have enabled targeted cryo-ET, providing unprecedented insights into the nano-structure of plant cell walls. biorxiv.org These methods preserve the plasma membrane and cell wall remarkably well, paving the way for observing xyloglucan-cellulose interactions in their natural context. biorxiv.org

TechniquePrincipleKey Findings Related to Xyloglucan/Cell Wall Structure
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the interaction of the electrons transmitted through the specimen. nih.govRevealed the orientation of cellulose microfibrils within the cell wall matrix where xyloglucans are embedded. nih.gov
Field Emission Scanning Electron Microscopy (FESEM) A high-resolution type of SEM that uses a field-emission gun to produce a focused electron beam that scans the surface of a specimen. nih.govWhen combined with enzymatic digestion, it showed altered microfibril organization after xyloglucan removal. nih.gov
FESEM with Nanogold Affinity Tags Utilizes FESEM in conjunction with nanogold particles conjugated to xyloglucan-specific carbohydrate-binding modules (CBMs). The dense gold particles are detected using a backscattered electron detector. nih.govProvided direct evidence for xyloglucan association with cellulose fibril surfaces in both extended and coiled conformations. nih.gov
Cryo-Electron Tomography (cryo-ET) Images a vitrified (flash-frozen) sample at various angles and reconstructs a 3D volume, revealing molecular details in a near-native state. biorxiv.orgOffers stunning insights into the native, hydrated nano-structure of plant cell walls, previously unobservable with other methods. biorxiv.org

Microarray-Based Glycan Binding Assays

Glycan microarrays have become indispensable high-throughput tools for studying the specific interactions between carbohydrates and glycan-binding proteins (GBPs), including enzymes, antibodies, and lectins. creative-proteomics.comglycantherapeutics.com This technology involves the immobilization of a diverse library of glycans onto a solid surface, such as a glass slide, creating a platform to probe these interactions efficiently. creative-proteomics.comnih.gov For xyloglucan research, this involves printing chemically synthesized or purified xyloglucan oligosaccharides, including specific structures like XLFG, onto an activated slide surface to which they covalently attach. researchgate.netsinica.edu.tw

The primary application of these arrays in xyloglucan studies is to characterize the binding specificity of proteins. uga.edu For example, the activity of xyloglucan-modifying enzymes, such as xylosyltransferases (XXTs), can be assessed. In one assay, a microarray of different xyloglucan oligosaccharides was incubated with a purified xyloglucan xylosyltransferase (AtXXT2) and a sugar donor (UDP-xylose). researchgate.net The successful addition of a xylosyl residue to specific oligosaccharides on the chip was then detected using monoclonal antibodies that recognize the newly formed structure, with binding visualized via a fluorescently labeled secondary antibody. researchgate.netsinica.edu.tw This method can precisely determine the minimal substrate structures required for enzyme activity. researchgate.net

Similarly, these microarrays are used to define the precise binding epitopes of monoclonal antibodies that are commonly used as probes for xyloglucan in other applications like immunofluorescence microscopy. uga.edu By analyzing the binding of an antibody to a wide range of xyloglucan oligosaccharide structures on the array, researchers can determine the exact side-chain composition and arrangement that the antibody recognizes. uga.edu This detailed knowledge of binding specificities is crucial for the correct interpretation of data from other experimental techniques. uga.edu

Assay ComponentFunctionExample in Xyloglucan Research
Solid Support An activated glass slide or microchip surface (e.g., NHS-activated) that allows for covalent attachment of glycans. sinica.edu.twCovalent immobilization of amine-functionalized xyloglucan oligosaccharides. sinica.edu.tw
Immobilized Glycans A library of structurally defined xyloglucan oligosaccharides (e.g., XXXG, XXLG, XLXG, XLLG, XLFG) printed in an array format. researchgate.netUsed to test the substrate specificity of a xyloglucan xylosyltransferase (AtXXT2). researchgate.net
Glycan-Binding Protein (GBP) The protein of interest (e.g., enzyme, antibody, lectin) whose binding to the glycan array is being tested. creative-proteomics.comPurified AtXXT2 enzyme or xyloglucan-specific monoclonal antibodies (e.g., CCRC-M86). researchgate.net
Detection System A method to visualize where the GBP has bound to the array, typically involving fluorescence. glycantherapeutics.comA primary antibody that recognizes the modified glycan, followed by a fluorescently labeled secondary antibody. The fluorescence signal is quantified in relative fluorescence units (RFUs). creative-proteomics.comresearchgate.net

Application of Stable Isotopes in Metabolic Tracing

Stable isotope tracing is a powerful methodology used to map metabolic pathways and quantify the rate at which metabolites flow through them (metabolic flux). creative-proteomics.comnih.gov This technique involves introducing a substrate labeled with a heavy, non-radioactive isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), into a biological system. nih.govimmune-system-research.com The labeled atoms act as tracers that can be followed as they are incorporated into downstream metabolites, providing unparalleled insights into the metabolic wiring of cells. springernature.com The distribution of these isotopes in the final products is typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com

In the context of xyloglucan oligosaccharide research, stable isotope tracing can be used to elucidate the biosynthesis, turnover, and remodeling of the cell wall. By supplying plants or cell cultures with a labeled precursor, such as ¹³C-glucose, researchers can track the incorporation of the ¹³C label into the glucose, xylose, galactose, and fucose residues that constitute xyloglucan. immune-system-research.com

The process involves several key steps:

Label Administration : A stable isotope-labeled substrate (e.g., [U-¹³C]glucose, where all six carbons are ¹³C) is provided to the biological system. immune-system-research.com

Metabolic Incorporation : The plant cells take up the labeled glucose and process it through central carbon metabolism. This generates labeled nucleotide sugars (e.g., UDP-glucose, UDP-xylose, UDP-galactose, GDP-fucose) which are the activated donors for polysaccharide synthesis.

Xyloglucan Synthesis : Glycosyltransferases in the Golgi apparatus use these labeled nucleotide sugars to build the xyloglucan polymer.

Analysis : After a set period, the cell wall is isolated, and the xyloglucan is enzymatically digested to release oligosaccharides. These oligosaccharides are then analyzed by mass spectrometry. researcher.life The increase in mass due to the incorporation of ¹³C reveals the extent and rate of new xyloglucan synthesis.

This approach allows researchers to move beyond static measurements of cell wall composition and gain a dynamic understanding of how xyloglucan is synthesized and modified in response to developmental cues or environmental stresses. nih.gov It is a powerful way to understand the impact of genetic alterations, such as mutations in glycosyltransferase genes, on cell wall metabolism. springernature.com

StepDescriptionAnalytical MethodInformation Gained
1. Labeling Introduction of a stable isotope-labeled precursor (e.g., ¹³C-glucose) into the biological system (e.g., plant seedlings, cell culture). immune-system-research.comN/AProvides the starting point for tracing metabolic pathways.
2. Incorporation The labeled precursor is metabolized and incorporated into nucleotide sugar donors and subsequently into the xyloglucan polymer within the cell wall.N/AThe biological system actively synthesizes new xyloglucan using the labeled building blocks.
3. Extraction & Digestion Cell wall material is isolated from the tissue, and xyloglucan is specifically digested into oligosaccharides using an enzyme like xyloglucan-specific endo-β-(1→4)-glucanase (XEG). researcher.lifeEnzymatic HydrolysisProduces a pool of xyloglucan oligosaccharides for analysis.
4. Detection & Quantification The resulting oligosaccharides are analyzed by mass spectrometry (e.g., LC-MS, MALDI-TOF-MS) to detect the mass shift caused by the incorporated stable isotopes. nih.govresearchgate.netLiquid Chromatography-Mass Spectrometry (LC-MS)Reveals the rate of de novo synthesis and turnover of xyloglucan by quantifying the proportion of labeled vs. unlabeled oligosaccharides. springernature.com

Future Directions in Xlfg Xyloglucan Oligosaccharide Research

Elucidation of Complete Perception and Signaling Pathways

A critical frontier in xyloglucan (B1166014) research is deciphering how plants perceive XGOs like XLFG and translate this perception into a physiological response. While it is known that XGOs can act as signaling molecules, the complete pathway from receptor to response remains largely uncharacterized. mdpi.com

Future research will likely focus on identifying the specific cell surface receptors that bind to distinct XGO structures. While some receptor-like kinases (RLKs) with LysM or other carbohydrate-binding domains have been implicated in perceiving various glycan signals, the specific receptors for XGOs are yet to be definitively identified. nih.gov Once a receptor is identified, the subsequent steps in the signaling cascade, such as the involvement of MAP kinases (MAPK) and downstream transcription factors that regulate gene expression, will need to be elucidated. plos.org Understanding this pathway is crucial for explaining how externally applied or endogenously released XGOs can influence plant growth, development, and defense responses. mdpi.complos.org

Engineering Plant Cell Walls for Desired Properties

The growing knowledge of xyloglucan biosynthesis and modification opens up possibilities for engineering plant cell walls with improved characteristics for various applications. miragenews.com The enzymes responsible for creating the xyloglucan backbone and adding side chains are largely known, providing molecular targets for genetic modification. annualreviews.orgnih.gov

By manipulating the expression of genes encoding enzymes like xylosyltransferases (XXTs) or fucosyltransferases (FUTs), researchers can alter the structure and abundance of xyloglucan. nih.govresearchgate.net This could lead to:

Improved Biofuel Production: Altering cell wall architecture to be less rigid could make the deconstruction of plant biomass more efficient and cost-effective. miragenews.com

Enhanced Material Properties: Modifying the cross-linking between cellulose (B213188) and xyloglucan could change the mechanical properties of plant-derived fibers. uq.edu.au

Increased Stress Resistance: Tailoring xyloglucan structure could enhance plant resilience to environmental stresses.

Recent advances in understanding the catalytic functions of enzymes like xyloglucan xyloglucosyl transferases (XETs) are paving the way for more precise control over cell wall assembly and remodeling. miragenews.comnih.gov

Comparative Studies across Diverse Plant Taxa

The structure of xyloglucan is not uniform across the plant kingdom; it varies significantly between species, particularly between dicots and grasses. frontiersin.org Comparative studies are essential for understanding the evolutionary diversification of xyloglucan structure and its functional significance.

Future research will involve analyzing the xyloglucan composition of a wider range of plant species, from algae to higher plants, to trace the evolutionary emergence of different structural motifs like fucosylation. researchgate.net This comparative approach, combined with genetic analysis, will help to correlate specific xyloglucan structures with particular plant traits or adaptations. For instance, understanding why fucosylated subunits are predominant in the roots of some plants could provide insights into root development and interaction with the soil environment. plos.org

Development of Novel Analytical Standards for Complex Oligosaccharides

A significant challenge in studying xyloglucans is the immense complexity of their structures. Analyzing and quantifying specific oligosaccharides like XLFG requires sophisticated analytical techniques and, crucially, pure analytical standards for comparison. researchgate.net

The development of novel and reliable standards for complex XGOs is a key area for future research. This involves:

Chemical and Enzymatic Synthesis: Creating a library of well-defined XGO structures, including isomers, that can be used to calibrate analytical instruments.

Advanced Analytical Techniques: Improving methods like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and mass spectrometry to better separate and identify complex oligosaccharide mixtures. miragenews.com

Having access to a comprehensive set of standards will greatly enhance the accuracy and reliability of studies investigating the specific roles of different XGOs in plant physiology. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the role of xyloglucan in the complex system of the plant cell wall, an integrative approach is necessary. This involves combining data from various "omics" fields, such as genomics, transcriptomics, proteomics, and glycomics.

Exploring the Role of Specific XGOs like XLFG in Plant Adaptations and Interactions

While general roles for XGOs in growth and defense are recognized, the specific functions of individual oligosaccharides like XLFG are still being uncovered. plos.orgnih.gov Future research will focus on the precise biological activities of these specific structures.

Studies have shown that different XGOs can have varying effects on promoting growth or stimulating defense responses. nih.gov For example, the presence or absence of a fucose residue on a xyloglucan side chain can significantly alter its biological activity. Research will aim to determine how specific oligosaccharides like XLFG are involved in:

Plant-Microbe Interactions: Mediating symbiotic relationships or defense against pathogens. nih.gov

Abiotic Stress Tolerance: Helping plants cope with environmental challenges like heavy metal toxicity. mdpi.com

Developmental Processes: Regulating cell expansion and differentiation in different tissues. nih.gov

By using purified oligosaccharides in bioassays and studying mutant plants that produce altered xyloglucan structures, scientists can pinpoint the specific contributions of molecules like XLFG to plant fitness and adaptation.

Q & A

Q. How can the structural features of XLFG xyloglucan oligosaccharide DP10 be characterized experimentally?

XLFG (Xylose, Fucose, Galactose-substituted Glucan) DP10 is a decasaccharide with a backbone of β-1,4-linked glucose residues substituted with xylose, galactose, and fucose. Key methods for structural analysis include:

  • Enzymatic hydrolysis : Use of xyloglucan-specific endoglucanases (e.g., from Aspergillus aculeatus) to cleave unsubstituted glucose residues, generating diagnostic oligosaccharides (e.g., XLFG, XXFG) for TLC or HPLC profiling .
  • Mass spectrometry (MS) : MALDI-TOF or LC-MS to detect acetylated or reduced forms, such as acetylated XLFG (XLFG(Ac)) at m/z 809 or reduced XLFG (XLFGol) with distinct fragmentation patterns .
  • NMR spectroscopy : To resolve branching patterns, particularly for distinguishing fucose (F) and galactose (L) substitutions .

Q. What methodologies are recommended for isolating XLFG DP10 from plant cell walls?

  • Sequential extraction : Use hot water or ammonium oxalate to extract loosely bound xyloglucans, followed by 4 M NaOH for tightly bound fractions .
  • Enzymatic purification : Treat crude xyloglucan with endo-β-1,4-glucanase to release oligosaccharides, then isolate XLFG DP10 via size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) .
  • Reduction or acetylation : Chemical modification (e.g., sodium borohydride reduction) stabilizes oligosaccharides for downstream analyses .

Advanced Research Questions

Q. How does XLFG DP10 contribute to plant cell wall remodeling under abiotic stress?

XLFG is a key modulator of xyloglucan-cellulose interactions during stress responses. For example:

  • Salt stress : In Arabidopsis, NaCl stress upregulates xyloglucan endotransglucosylase/hydrolase 30 (XTH30), which promotes XLFG accumulation by remodeling xyloglucan side chains. Mutants lacking XTH30 show reduced XLFG levels and enhanced salt tolerance, suggesting XLFG negatively regulates stress adaptation .
  • Analytical validation : Quantify XLFG using endoglucanase digestion followed by HPAEC-PAD, which resolves XLFG from structurally similar oligosaccharides like XLEG or XDEG .

Q. What challenges arise in quantifying XLFG DP10 in species with complex xyloglucan structures?

  • Overlapping TLC profiles : In Equisetum hyemale, DP10 bands include XLFG, XLEG, and XDEG due to similar mobility in single-solvent TLC systems. Use multi-dimensional chromatography or MS/MS to resolve these isoforms .
  • Quantitative limits : Thymol staining or UV detection provides semi-quantitative data. For precise quantification, employ isotopic labeling (e.g., ¹³C-glucose tracing) coupled with LC-MS .

Q. How do glycosyltransferases influence the structural diversity of XLFG DP10 across plant species?

  • Galactosyltransferases : In Brassica, MUR3 homologs add galactose to the third xylose residue in XXXG subunits, generating XXFG and XLFG. Heterologous expression of BrMUR3 in Arabidopsis restores XLFG synthesis in mur3 mutants .
  • Fucosyltransferases : FUT1 in Arabidopsis mediates fucose addition to galactose residues, critical for XLFG biosynthesis. CRISPR knockouts can elucidate its role in DP10 assembly .

Methodological Considerations

Q. What strategies validate the biological activity of XLFG DP10 in plant-microbe interactions?

  • Microbial elicitation assays : Apply purified XLFG to plant cell cultures and measure ROS production or defense gene (e.g., PR1) expression via qRT-PCR .
  • Immunolocalization : Use monoclonal antibodies (e.g., CCRC-M1 for fucosylated xyloglucan) to track XLFG distribution in root or hypocotyl tissues under stress .

Q. How can contradictions in xyloglucan oligosaccharide quantification between monosaccharide analysis and oligosaccharide profiling be resolved?

  • Method synergy : Combine monosaccharide composition data (HPAEC-PAD after acid hydrolysis) with oligosaccharide profiling (enzymatic digestion + SEC) to account for partial digestion biases .
  • Standardization : Use synthetic XLFG DP10 (e.g., acetylated or reduced forms) as internal standards for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.